ABT-072 potassium trihydrate

Description

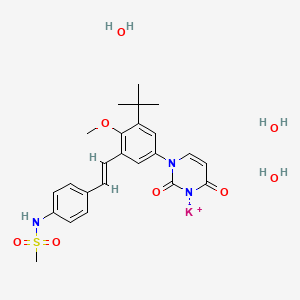

The exact mass of the compound Methanesulfonamide, N-(4-((1E)-2-(5-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-3-(1,1-dimethylethyl)-2-methoxyphenyl)ethenyl)phenyl)-, potassium salt, hydrate (1:1:3) is 561.15471765 g/mol and the complexity rating of the compound is 885. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;N-[4-[(E)-2-[3-tert-butyl-5-(2,4-dioxopyrimidin-3-id-1-yl)-2-methoxyphenyl]ethenyl]phenyl]methanesulfonamide;trihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O5S.K.3H2O/c1-24(2,3)20-15-19(27-13-12-21(28)25-23(27)29)14-17(22(20)32-4)9-6-16-7-10-18(11-8-16)26-33(5,30)31;;;;/h6-15,26H,1-5H3,(H,25,28,29);;3*1H2/q;+1;;;/p-1/b9-6+;;;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKNQKKMZUBGVOU-MPMAQEBPSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1OC)C=CC2=CC=C(C=C2)NS(=O)(=O)C)N3C=CC(=O)[N-]C3=O.O.O.O.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC(=CC(=C1OC)/C=C/C2=CC=C(C=C2)NS(=O)(=O)C)N3C=CC(=O)[N-]C3=O.O.O.O.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32KN3O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132940-31-8 | |

| Record name | ABT-072 potassium trihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1132940318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ABT-072 POTASSIUM TRIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OKE397H58Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of ABT-072 Potassium Trihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

ABT-072 is a potent, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp).[1][2] As a key component of the viral replication machinery, NS5B polymerase is a prime target for direct-acting antiviral (DAA) therapies. This guide provides a detailed examination of the mechanism of action of ABT-072, including its molecular interactions, in vitro and in vivo efficacy, and the experimental methodologies used to characterize its function.

Introduction to ABT-072

ABT-072 was developed as a next-generation DAA with improved pharmacokinetic properties over its predecessors.[1][2] It is a trans-stilbene analog that exhibits potent activity against HCV, particularly genotype 1.[3] Clinical studies have evaluated ABT-072 in combination with other antiviral agents, such as the protease inhibitor ABT-450, demonstrating a high sustained virologic response (SVR).[1]

Core Mechanism of Action: Inhibition of HCV NS5B Polymerase

The primary mechanism of action of ABT-072 is the allosteric inhibition of the HCV NS5B polymerase. NS5B is an essential enzyme that catalyzes the replication of the viral RNA genome.

Binding to the Palm I Allosteric Site

Unlike nucleoside inhibitors that compete with natural substrates at the enzyme's active site, ABT-072 is a non-nucleoside inhibitor (NNI) that binds to a distinct allosteric site known as the "Palm I" site.[3] This binding pocket is located within the palm domain of the polymerase, a region crucial for the enzyme's conformational changes during RNA synthesis.

Impeding the Initiation of RNA Synthesis

By binding to the Palm I site, ABT-072 induces a conformational change in the NS5B polymerase that prevents the initiation of RNA synthesis. This inhibitory action is non-competitive with respect to nucleotide substrates. The binding of ABT-072 effectively locks the enzyme in an inactive state, thereby halting the replication of the viral genome.

Data Presentation: In Vitro Potency

The antiviral activity of ABT-072 has been quantified using various in vitro assays. The most common of these is the HCV replicon assay, which measures the ability of a compound to inhibit viral RNA replication in cultured human hepatoma cells (Huh-7).

| Assay Type | HCV Genotype | EC50 (nM) | Reference |

| HCV Replicon Assay | Genotype 1a | 1.1 | [3] |

| HCV Replicon Assay | Genotype 1b | 0.3 | [3] |

| NS5B Polymerase Assay | Genotype 1b | 0.7 (IC50) | [3] |

EC50: Half-maximal effective concentration. IC50: Half-maximal inhibitory concentration.

Experimental Protocols

HCV NS5B Polymerase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of ABT-072 on the enzymatic activity of purified recombinant HCV NS5B polymerase.

Objective: To determine the IC50 value of ABT-072 against HCV NS5B polymerase.

Materials:

-

Recombinant HCV NS5B polymerase (genotype 1b)

-

RNA template (e.g., poly(A))

-

RNA primer (e.g., oligo(U))

-

Ribonucleotide triphosphates (rNTPs: ATP, CTP, GTP, UTP)

-

Radiolabeled rNTP (e.g., [α-³²P]UTP)

-

ABT-072

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, RNA template, and RNA primer.

-

Add varying concentrations of ABT-072 (typically in DMSO) to the reaction mixture.

-

Initiate the reaction by adding the recombinant NS5B polymerase.

-

Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a quench solution (e.g., 50 mM EDTA).

-

Precipitate the newly synthesized radiolabeled RNA using trichloroacetic acid (TCA).

-

Collect the precipitate on a filter plate and wash to remove unincorporated radiolabeled rNTPs.

-

Measure the radioactivity of the precipitate using a scintillation counter.

-

Plot the percentage of inhibition against the logarithm of the ABT-072 concentration and fit the data to a dose-response curve to determine the IC50 value.

HCV Replicon Assay

This cell-based assay measures the antiviral activity of ABT-072 in a cellular context, providing a more physiologically relevant assessment of its efficacy.

Objective: To determine the EC50 value of ABT-072 against HCV replication.

Materials:

-

Huh-7 cells stably expressing an HCV subgenomic replicon (e.g., genotype 1a or 1b) containing a reporter gene (e.g., firefly luciferase).

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS and G418 for selection).

-

ABT-072.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed the HCV replicon cells in 96-well plates at a predetermined density.

-

Allow the cells to adhere overnight.

-

Prepare serial dilutions of ABT-072 in cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of ABT-072. Include a vehicle control (DMSO) and a positive control (another known HCV inhibitor).

-

Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

-

After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

-

Plot the percentage of inhibition of luciferase activity (which correlates with HCV replication) against the logarithm of the ABT-072 concentration.

-

Fit the data to a dose-response curve to calculate the EC50 value.

Visualizations

Signaling Pathway: HCV Replication Cycle

Caption: Overview of the Hepatitis C Virus (HCV) replication cycle within a hepatocyte.

Experimental Workflow: HCV Replicon Assay

Caption: Workflow for determining the EC50 of ABT-072 using an HCV replicon assay.

Logical Relationship: Mechanism of ABT-072 Inhibition

Caption: ABT-072 allosterically inhibits NS5B polymerase, blocking RNA synthesis initiation.

References

An In-Depth Technical Guide to the Synthesis and Purification of ABT-072 Potassium Trihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-072 is a potent, orally bioavailable, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] It emerged from a dedicated drug discovery program aimed at improving the pharmacokinetic properties of earlier aryl uracil inhibitors.[1][2] This technical guide provides a comprehensive overview of the synthesis and purification of ABT-072 and its potassium trihydrate salt form, based on available scientific literature.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | potassium (E)-3-(3-(tert-butyl)-4-methoxy-5-(4-(methylsulfonamido)styryl)phenyl)-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-ide trihydrate | [3] |

| Molecular Formula | C₂₄H₃₂KN₃O₈S | [3] |

| Molecular Weight | 561.69 g/mol | [3] |

| CAS Number | 1132940-31-8 (potassium trihydrate) | [3] |

| CAS Number (free base) | 1132936-00-5 | [3] |

Synthesis of ABT-072 Free Base

The synthesis of ABT-072 is detailed in the supporting information of the Journal of Medicinal Chemistry article by Randolph et al. (2018). While direct access to the supplementary data is limited, the general synthetic strategy involves a multi-step sequence culminating in a key carbon-carbon bond-forming reaction to create the trans-stilbene core.

Putative Synthetic Pathway:

The logical synthesis pathway, based on common organic chemistry methodologies for similar structures, would likely involve a Heck or Wittig-type reaction.

Caption: Putative synthetic pathway for ABT-072 free base.

Experimental Protocols:

Detailed experimental procedures, including reagents, solvents, reaction times, and temperatures, are provided in the supplementary materials of the primary literature and are not publicly available in full detail. The key publication to consult is:

-

Randolph, J. T., et al. (2018). Synthesis and Biological Characterization of Aryl Uracil Inhibitors of Hepatitis C Virus NS5B Polymerase: Discovery of ABT-072, a trans-Stilbene Analog with Good Oral Bioavailability. Journal of Medicinal Chemistry, 61(3), 1153-1163.[1][2]

Purification of ABT-072 Free Base

The purification of the final compound is critical to ensure high purity for subsequent salt formation and pharmaceutical use. Standard purification techniques in medicinal chemistry are employed.

Purification Workflow:

Caption: General purification workflow for ABT-072 free base.

Synthesis and Purification of ABT-072 Potassium Trihydrate

The potassium trihydrate salt of ABT-072 is the form developed for its favorable physicochemical properties. The formation of this salt involves the reaction of the free base with a potassium source, followed by crystallization from a solvent system containing water.

Experimental Protocol for Salt Formation and Crystallization:

While the specific, optimized conditions from the manufacturer are proprietary, a general laboratory procedure can be inferred:

-

Dissolution: The purified ABT-072 free base is dissolved in a suitable organic solvent (e.g., ethanol, isopropanol, or a mixture thereof).

-

Addition of Potassium Source: A solution of a potassium base, such as potassium hydroxide (KOH) or potassium tert-butoxide, in a stoichiometric amount is added to the solution of the free base.

-

Crystallization: Water is added to the reaction mixture to facilitate the formation of the trihydrate. The solution is then typically cooled and aged to allow for complete crystallization.

-

Isolation and Drying: The resulting crystalline solid is isolated by filtration, washed with a suitable solvent, and dried under vacuum at a controlled temperature to yield this compound.

Logical Relationship for Salt Formation:

Caption: Logical flow for the formation of this compound.

Data Summary

Quantitative data regarding reaction yields, purity, and analytical characterization are contained within the primary research article's supporting information and are not publicly detailed. For research and development purposes, it is imperative to consult the original publication.

| Parameter | Expected Data Type | Source |

| Reaction Yields | Percentage (%) | Supporting Information of Randolph et al., 2018 |

| Purity (HPLC) | Area % | Supporting Information of Randolph et al., 2018 |

| ¹H NMR | Chemical Shift (ppm), Coupling Constants (Hz) | Supporting Information of Randolph et al., 2018 |

| Mass Spectrometry | m/z | Supporting Information of Randolph et al., 2018 |

Conclusion

The synthesis of ABT-072 is a multi-step process that relies on modern synthetic organic chemistry techniques, with the final purification and salt formation being critical for obtaining the desired active pharmaceutical ingredient. While the overarching synthetic strategy is understood, the precise, optimized experimental details are proprietary and contained within the primary literature. Researchers aiming to synthesize or work with ABT-072 should consult the key publication by Randolph and colleagues for detailed protocols and characterization data.

References

An In-depth Technical Guide to ABT-072 Potassium Trihydrate: A Non-Nucleoside Inhibitor of HCV NS5B Polymerase

For Researchers, Scientists, and Drug Development Professionals

Abstract

ABT-072 is a potent, orally bioavailable, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] As a key component of the viral replication machinery, the NS5B polymerase is a prime target for direct-acting antiviral (DAA) therapies.[3][4] ABT-072 binds to an allosteric site on the enzyme, inducing a conformational change that ultimately inhibits viral RNA synthesis.[5][6] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical and clinical data for ABT-072 potassium trihydrate. Detailed experimental protocols for key assays and visual diagrams of relevant biological pathways are included to support further research and development efforts.

Chemical Structure and Physicochemical Properties

This compound is the hydrated potassium salt of the active free base, ABT-072. The trihydrate form enhances the aqueous solubility and stability of the compound.[7]

IUPAC Name: potassium (E)-3-(3-(tert-butyl)-4-methoxy-5-(4-(methylsulfonamido)styryl)phenyl)-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-ide trihydrate[8]

CAS Number: 1132940-31-8 (potassium trihydrate)[8]

Chemical Formula: C₂₄H₃₂KN₃O₈S[8]

Molecular Weight: 561.69 g/mol [8]

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Solid | [9] |

| Aqueous Solubility | Extremely low intrinsic aqueous solubility | [7] |

| LogP | Not explicitly found, but implied to be lipophilic | |

| pKa | Acidic compound | [7] |

Mechanism of Action

ABT-072 is a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase.[1] Unlike nucleoside inhibitors that act as chain terminators at the active site, NNIs bind to allosteric sites on the enzyme.[3][4] ABT-072 specifically binds to a site within the "thumb" domain of the NS5B polymerase, approximately 35 Å from the catalytic active site located in the "palm" domain.[5][10] This binding event induces a conformational change in the enzyme, which interferes with the initiation of RNA synthesis and ultimately halts viral replication.[6][10]

Hepatitis C Virus (HCV) Replication Cycle

The following diagram illustrates the key steps in the HCV life cycle, highlighting the role of NS5B polymerase and the point of inhibition by ABT-072.

Caption: The Hepatitis C Virus (HCV) life cycle and the inhibitory action of ABT-072 on the NS5B polymerase.

Biological Activity

ABT-072 has demonstrated potent antiviral activity against specific HCV genotypes in preclinical studies.

Table 2: In Vitro Antiviral Activity of ABT-072

| HCV Genotype | EC₅₀ (nM) | Reference |

| 1a | 1.0 | [11] |

| 1b | 0.3 | [11] |

| 2a, 2b, 3a, 4a, 5a, 6a | Data not available |

Pharmacokinetics

Pharmacokinetic studies have been conducted in various preclinical species and in humans to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of ABT-072.

Table 3: Summary of Preclinical and Clinical Pharmacokinetic Parameters of ABT-072

| Species | Dose | Cₘₐₓ (ng/mL) | AUC (ng·h/mL) | t₁/₂ (h) | Oral Bioavailability (%) | Reference |

| Rat | Data not available | Data not available | Data not available | Data not available | Data not available | [12] |

| Dog | Data not available | Data not available | Data not available | Data not available | Data not available | [12] |

| Monkey | Data not available | Data not available | Data not available | 6-7 | Data not available | [12] |

| Human | 160 mg QD | ~1500 | ~19000 | ~15 | Data not available | [13] |

Note: The provided human pharmacokinetic data is an approximation based on graphical data from a clinical trial presentation and should be interpreted with caution.

Experimental Protocols

Caco-2 Permeability Assay

This assay is used to predict the intestinal permeability of a compound.

Objective: To determine the apparent permeability coefficient (Papp) of ABT-072 across a Caco-2 cell monolayer.

Materials:

-

Caco-2 cells (ATCC HTB-37)

-

Transwell inserts (e.g., 12-well, 0.4 µm pore size)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and antibiotics

-

Hanks' Balanced Salt Solution (HBSS)

-

Lucifer yellow

-

ABT-072

-

LC-MS/MS system

Procedure:

-

Cell Culture: Culture Caco-2 cells in DMEM at 37°C and 5% CO₂. Seed cells onto Transwell inserts and allow them to differentiate for 21-25 days to form a confluent monolayer.

-

Monolayer Integrity: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by performing a lucifer yellow permeability assay.

-

Permeability Assay (Apical to Basolateral): a. Wash the monolayers with pre-warmed HBSS. b. Add HBSS containing a known concentration of ABT-072 to the apical (A) side of the Transwell insert. c. Add fresh HBSS to the basolateral (B) side. d. Incubate at 37°C with gentle shaking. e. At specified time points, collect samples from the basolateral side and replace with fresh HBSS.

-

Permeability Assay (Basolateral to Apical): a. Perform the assay as described above, but add the ABT-072 solution to the basolateral side and sample from the apical side.

-

Sample Analysis: Analyze the concentration of ABT-072 in the collected samples using a validated LC-MS/MS method.

-

Data Analysis: Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.

HCV NS5B Polymerase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of HCV NS5B polymerase.

Objective: To determine the IC₅₀ value of ABT-072 against HCV NS5B polymerase.

Materials:

-

Recombinant HCV NS5B polymerase

-

RNA template (e.g., poly(A))

-

RNA primer (e.g., oligo(U))

-

Ribonucleoside triphosphates (rNTPs), including a labeled rNTP (e.g., [³H]-UTP)

-

Assay buffer (containing Tris-HCl, MgCl₂, DTT, KCl)

-

ABT-072

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microplate, combine the assay buffer, RNA template, and RNA primer.

-

Inhibitor Addition: Add serial dilutions of ABT-072 or a vehicle control (e.g., DMSO) to the wells.

-

Enzyme Addition: Initiate the reaction by adding the recombinant HCV NS5B polymerase to each well.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

-

Quantification: Transfer the reaction mixture to a filter plate to capture the newly synthesized radiolabeled RNA. Wash the filter to remove unincorporated labeled rNTPs.

-

Measurement: Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the ABT-072 concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Synthesis

The synthesis of ABT-072 involves a multi-step process. A key step is the Heck coupling reaction to form the trans-stilbene core, followed by the introduction of the uracil and sulfonamide moieties. The final step involves the formation of the potassium trihydrate salt.[14]

Caption: A simplified workflow for the synthesis of this compound.

Conclusion

This compound is a potent non-nucleoside inhibitor of HCV NS5B polymerase with favorable preclinical and clinical pharmacokinetic profiles. Its mechanism of action, involving allosteric inhibition of the viral polymerase, makes it an important compound in the study of anti-HCV therapeutics. This technical guide provides essential information for researchers and drug development professionals working on novel antiviral agents. The detailed experimental protocols and structured data presentation are intended to facilitate further investigation and development of this and similar compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The HCV NS5B nucleoside and non-nucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]

- 5. Non-nucleoside analogue inhibitors bind to an allosteric site on HCV NS5B polymerase. Crystal structures and mechanism of inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NS5B inhibitor - Wikipedia [en.wikipedia.org]

- 7. Assessing Supersaturation and Its Impact on In Vivo Bioavailability of a Low-Solubility Compound ABT-072 With a Dual pH, Two-Phase Dissolution Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medkoo.com [medkoo.com]

- 9. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for KBP-7018, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Non-nucleoside inhibitors binding to hepatitis C virus NS5B polymerase reveal a novel mechanism of inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Pharmacokinetics of iododoxorubicin in the rat, dog, and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Safety, Tolerability, Pharmacokinetics and Antiviral Activity of the HCV Polymerase Inhibitor ABT-072 Following Single and Multiple Dosing in Healthy Adult Volunteers and Two Days of Dosing in Treatment-Naïve HCV Genotype 1-Infected Subjects [natap.org]

- 14. revroum.lew.ro [revroum.lew.ro]

In-Depth Technical Guide: ABT-072 Potassium Trihydrate (CAS Number: 1132940-31-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-072 is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, an essential enzyme for viral replication.[1][2][3] Developed as a direct-acting antiviral (DAA), ABT-072 was identified as a promising candidate for the treatment of HCV infection, particularly genotype 1.[2] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, preclinical and clinical data, and key experimental protocols related to ABT-072 potassium trihydrate.

Chemical and Physical Properties

This compound is the potassium salt of the active free base, supplied as a trihydrate.

| Property | Value |

| CAS Number | 1132940-31-8 |

| Molecular Formula | C₂₄H₂₆KN₃O₅S·3H₂O |

| Molecular Weight | 561.70 g/mol |

| IUPAC Name | Potassium;3-[3-(tert-butyl)-4-methoxy-5-[(E)-2-[4-(methylsulfonamido)phenyl]ethenyl]phenyl]-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-ide;trihydrate |

| Physical Form | Solid |

Mechanism of Action

ABT-072 is a potent and selective non-nucleoside inhibitor of the HCV NS5B polymerase.[1][2] Unlike nucleoside inhibitors that act as chain terminators after incorporation into the nascent RNA strand, ABT-072 binds to an allosteric site on the enzyme, inducing a conformational change that renders the polymerase inactive.[3] This allosteric inhibition prevents the enzyme from catalyzing the synthesis of new viral RNA, thereby halting viral replication.[3]

HCV NS5B Polymerase Signaling Pathway

The HCV NS5B polymerase is a key component of the viral replication complex. Its primary function is to replicate the viral RNA genome. Inhibition of this enzyme effectively stops the viral life cycle.

Preclinical Pharmacokinetics

Preclinical studies in various animal models were conducted to evaluate the pharmacokinetic profile of ABT-072. While specific data tables from these studies are not publicly available, reports indicate that ABT-072 exhibited improved pharmacokinetic properties compared to its predecessors, including enhanced permeability and solubility. These improvements supported its advancement into clinical development.

Clinical Studies

ABT-072 has been evaluated in several clinical trials, both as a monotherapy and in combination with other direct-acting antivirals.

Phase 2a Combination Therapy Trial (NCT01221298)

A key study evaluated the safety, tolerability, and efficacy of ABT-072 in combination with the HCV NS3/4A protease inhibitor ABT-450 (with ritonavir, ABT-450/r) and ribavirin in treatment-naïve patients with HCV genotype 1.

Study Design:

-

Participants: Treatment-naïve, non-cirrhotic patients with HCV genotype 1.

-

Intervention: ABT-072 (400 mg once daily) + ABT-450/r (150/100 mg once daily) + weight-based ribavirin.

-

Duration: 12 weeks.

Key Efficacy Results:

| Outcome | Result |

| Sustained Virologic Response at 24 weeks post-treatment (SVR24) | 90.9% (10 out of 11 patients) |

| HCV RNA <25 IU/mL at end of treatment | 100% (11 out of 11 patients) |

Safety and Tolerability: The combination regimen was generally well-tolerated. No serious adverse events were reported, and no patients discontinued treatment due to adverse events. The most common adverse events were headache, fatigue, and nausea.

Experimental Protocols

HCV Genotype 1b Subgenomic Replicon Assay

This in vitro assay is crucial for evaluating the antiviral activity of compounds like ABT-072 against HCV replication.

Objective: To determine the concentration of ABT-072 required to inhibit 50% of HCV RNA replication (EC₅₀) in a cell-based model.

Methodology:

-

Cell Culture: Human hepatoma cells (e.g., Huh-7) harboring a subgenomic HCV genotype 1b replicon are cultured in appropriate media. These replicons contain the HCV non-structural proteins, including NS5B, and a reporter gene (e.g., luciferase).

-

Compound Treatment: Cells are seeded in multi-well plates and treated with serial dilutions of ABT-072.

-

Incubation: The treated cells are incubated for a defined period (e.g., 72 hours) to allow for HCV replication and reporter gene expression.

-

Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer. The light output is proportional to the level of HCV RNA replication.

-

Data Analysis: The luciferase signals are plotted against the drug concentrations, and the EC₅₀ value is calculated using a dose-response curve fitting model.

Biphasic Dissolution-Partition Assay

This in vitro method was used to characterize the dissolution and precipitation kinetics of ABT-072 formulations, which is particularly important for a compound with low aqueous solubility.

Objective: To simulate the in vivo dissolution and absorption of ABT-072 and to differentiate between various formulations.

Methodology:

-

Apparatus: A standard dissolution apparatus (e.g., USP Apparatus 2) is used with a two-phase system.

-

Media: The dissolution vessel contains an aqueous phase simulating gastric or intestinal fluid (e.g., pH 1.2 or 6.8 buffer) and an immiscible organic phase (e.g., octanol) that mimics the lipophilic environment of the gut wall.

-

Procedure: a. The ABT-072 formulation is introduced into the aqueous phase. b. The apparatus is run at a specified speed and temperature (e.g., 50 rpm, 37 °C). c. Samples are taken from both the aqueous and organic phases at predetermined time points.

-

Analysis: The concentration of ABT-072 in each phase is determined by a suitable analytical method (e.g., HPLC).

-

Data Interpretation: The rate and extent of drug dissolution in the aqueous phase and its subsequent partitioning into the organic phase provide insights into the formulation's potential in vivo performance.

Conclusion

This compound is a potent non-nucleoside inhibitor of HCV NS5B polymerase that demonstrated promising antiviral activity and a favorable safety profile in clinical trials. Its development highlights the success of targeting allosteric sites on viral enzymes as a therapeutic strategy. The experimental protocols detailed in this guide, such as the HCV replicon assay and the biphasic dissolution test, are critical tools for the evaluation of antiviral compounds and their formulations. This comprehensive technical overview provides valuable information for researchers and drug development professionals working in the field of antiviral therapies.

References

ABT-072 Potassium Trihydrate: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ABT-072 potassium trihydrate, a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase. This document details the compound's molecular characteristics, mechanism of action, and key experimental data, offering valuable insights for professionals in the fields of virology and drug development.

Core Molecular and Physical Data

This compound is the hydrated potassium salt form of ABT-072. The relevant molecular weights are summarized in the table below for clarity in experimental design and data analysis.

| Compound Form | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₂₄H₃₂KN₃O₈S | 561.69[1] |

| ABT-072 Potassium (Anhydrous) | C₂₄H₂₆KN₃O₅S | 507.65 |

| ABT-072 (Free Base) | C₂₄H₂₇N₃O₅S | 469.56[2] |

Mechanism of Action: Inhibition of HCV NS5B Polymerase

ABT-072 is a direct-acting antiviral agent that specifically targets the hepatitis C virus NS5B RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of the viral genome. As a non-nucleoside inhibitor (NNI), ABT-072 binds to a distinct allosteric site on the NS5B enzyme known as the "palm I" site. This binding event induces a conformational change in the enzyme, thereby inhibiting its catalytic activity and preventing viral RNA synthesis.[3][4]

The following diagram illustrates the inhibitory action of ABT-072 on the HCV replication cycle.

Preclinical and Clinical Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of ABT-072.

Table 1: In Vitro Antiviral Activity

| Assay | Genotype | EC₅₀ (nM) |

| HCV Replicon | 1a | 1.1[3] |

| HCV Replicon | 1b | 0.3[3] |

EC₅₀ (Half maximal effective concentration) values indicate the concentration of a drug that is required for 50% of its maximum effect.

Table 2: Pharmacokinetic Parameters in Preclinical Species

While specific values for parameters like Cmax, AUC, and bioavailability are distributed across various publications and require careful cross-referencing, preclinical studies in rats and dogs have demonstrated that ABT-072 possesses excellent pharmacokinetic properties.[5] Replacement of an amide linkage in a predecessor compound with a trans-olefin in ABT-072 led to improved permeability and solubility, contributing to better pharmacokinetic profiles.[6][7]

Table 3: Summary of Selected Clinical Trials

| Clinical Trial ID | Phase | Study Design | Key Findings/Endpoints |

| NCT00752687 | 1 | Randomized, placebo-controlled | Evaluated safety, tolerability, and antiviral activity in healthy and HCV genotype 1-infected adults.[8] |

| NCT00982826 | 1 | Single and multiple ascending dose, food effect | Assessed safety, tolerability, and pharmacokinetics of a tablet formulation.[2] |

| NCT01074008 | 2a | Randomized, blinded, placebo-controlled | Assessed safety, tolerability, and antiviral activity of ABT-072 in combination with peginterferon/ribavirin.[9] |

| NCT01221298 | 2a | Open-label, single arm | Evaluated safety, tolerability, and antiviral activity of ABT-072 in combination with ABT-450/ritonavir and ribavirin.[1] |

| NCT00872196 | 2 | Follow-up study | Assessed resistance to ABT-072 in subjects from prior studies.[10] |

Key Experimental Protocols

HCV Replicon Assay (Illustrative Protocol)

This protocol provides a general framework for assessing the in vitro antiviral activity of compounds like ABT-072.

Methodology:

-

Cell Culture: Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1a or 1b) that expresses a reporter gene (e.g., luciferase) are used.[4][11][12]

-

Compound Preparation: ABT-072 is serially diluted to achieve a range of concentrations.

-

Treatment: The cell culture medium is replaced with medium containing the various concentrations of ABT-072. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The treated cells are incubated for a defined period, typically 48 to 72 hours, to allow for HCV replication and the effect of the inhibitor to manifest.

-

Quantification of Replication: After incubation, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured. The reporter signal is proportional to the level of HCV RNA replication.

-

Data Analysis: The reporter activity is plotted against the concentration of ABT-072, and the EC₅₀ value is determined using a non-linear regression analysis.

Caco-2 Permeability Assay (Illustrative Protocol)

This assay is a standard in vitro model to predict intestinal drug absorption.

Methodology:

-

Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in Transwell plates and cultured for approximately 21 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.[13][14]

-

Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[14]

-

Permeability Assessment:

-

Apical to Basolateral (A-to-B): A solution of ABT-072 is added to the apical (upper) chamber, representing the intestinal lumen.

-

Basolateral to Apical (B-to-A): In a separate set of wells, ABT-072 is added to the basolateral (lower) chamber to assess efflux.

-

-

Incubation and Sampling: The plates are incubated, typically for 2 hours. At the end of the incubation, samples are taken from the receiver chamber.[15]

-

Quantification: The concentration of ABT-072 in the collected samples is determined using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active efflux.

Conclusion

This compound is a potent non-nucleoside inhibitor of HCV NS5B polymerase with favorable preclinical and early clinical profiles. Its mechanism of action, involving allosteric inhibition of the viral polymerase, makes it a valuable tool for studying HCV replication and a candidate for combination antiviral therapies. The experimental protocols and data summarized in this guide provide a solid foundation for further research and development efforts in the field of anti-HCV therapeutics.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]

- 4. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 5. enamine.net [enamine.net]

- 6. Synthesis and Biological Characterization of Aryl Uracil Inhibitors of Hepatitis C Virus NS5B Polymerase: Discovery of ABT-072, a trans-Stilbene Analog with Good Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. Study Details Page [abbvieclinicaltrials.com]

- 11. Enhancement of Hepatitis C Virus RNA Replication by Cell Culture-Adaptive Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Generation and quantitation of infectious hepatitis C virus derived from cell culture (HCVcc) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]

- 14. Caco 2 Cell Permeability Assay | PDF [slideshare.net]

- 15. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]

Solubility Profile of ABT-072 Potassium Trihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ABT-072 is a potent, orally bioavailable non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, an RNA-dependent RNA polymerase (RdRp) essential for viral replication. The clinical development of ABT-072, an acidic compound with inherently low aqueous solubility, has necessitated a thorough understanding of its physicochemical properties, particularly its solubility profile. This technical guide provides a comprehensive overview of the available solubility data for ABT-072 potassium trihydrate, details relevant experimental methodologies for its characterization, and outlines its mechanism of action.

Chemical and Physical Properties

This compound is the salt form of the active free base, ABT-072. The use of a salt form is a common strategy to improve the solubility and dissolution rate of a poorly soluble parent compound.

| Property | Value |

| Chemical Name | potassium (E)-3-(3-(tert-butyl)-4-methoxy-5-(4-(methylsulfonamido)styryl)phenyl)-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-ide trihydrate |

| Synonyms | ABT 072, ABT072 |

| Molecular Formula | C₂₄H₃₂KN₃O₈S |

| Molecular Weight | 561.69 g/mol |

| CAS Number | 1132940-31-8 |

| Free Base (ABT-072) CAS | 1132936-00-5 |

| General Description | A light yellow to yellow solid. |

Solubility Profile

ABT-072 is characterized as a compound with "extremely low intrinsic aqueous solubility".[1] The potassium trihydrate salt form is utilized to enhance its dissolution characteristics. Quantitative solubility data in the public domain is limited.

Table 2.1: Quantitative Solubility of this compound

| Solvent | Solubility | Conditions |

| Water | < 0.1 mg/mL (practically insoluble) | Not specified. |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | Requires sonication for dissolution. It is noted that hygroscopic DMSO can significantly impact solubility, and newly opened DMSO is recommended. |

| Ethanol | Data not publicly available | - |

pH-Dependent Solubility

As an acidic compound, the solubility of ABT-072 is expected to be pH-dependent, with higher solubility at higher pH values. While specific solubility values across a pH range are not detailed in the available literature, formulation studies have utilized aqueous media at pH 2 and 6.5 to simulate the gastrointestinal tract environment.[1] This suggests a significant difference in solubility between the acidic environment of the stomach and the more neutral environment of the small intestine.

Experimental Protocols

Detailed, step-by-step experimental protocols for determining the solubility of this compound are not fully available in the public literature. However, descriptions of the methodologies used in key studies provide a strong framework for designing similar experiments.

Biphasic Dissolution-Partition System for Oral Bioavailability Assessment

To evaluate the performance of different ABT-072 formulations and understand its behavior in the gastrointestinal tract, a dual-pH, two-phase dissolution method has been described.[1] This method is designed to mimic the transition from the acidic environment of the stomach to the more neutral pH of the intestine, while also accounting for the absorption of the dissolved drug.

Objective: To assess the interplay of dissolution, supersaturation, precipitation, and partitioning of ABT-072 from various formulations.

High-Level Methodology:

-

Apparatus: A standard dissolution apparatus (e.g., USP Apparatus II) is used, modified to include an organic phase.

-

Aqueous Phases: The experiment is conducted sequentially with two aqueous dissolution media:

-

Phase 1 (Acidic): pH 2 buffer to simulate gastric fluid.

-

Phase 2 (Neutral): pH 6.5 buffer to simulate intestinal fluid.

-

-

Organic Phase: Octanol is used as the organic phase to act as a "sink" for the dissolved drug, mimicking absorption through the gut wall.

-

Procedure:

-

The ABT-072 formulation is introduced into the acidic aqueous phase.

-

After a specified time, the pH of the aqueous phase is adjusted to 6.5.

-

Samples are taken from both the aqueous and octanol phases over time to determine the concentration of ABT-072.

-

-

Analysis: The concentration of ABT-072 in the samples is determined by a suitable analytical method, such as high-performance liquid chromatography (HPLC).

Workflow Diagram:

HCV NS5B Polymerase Inhibition Assay

The mechanism of action of ABT-072 is the inhibition of the HCV NS5B polymerase. In vitro assays to determine the inhibitory activity of compounds like ABT-072 are crucial in the drug discovery process.

Objective: To quantify the inhibitory effect of ABT-072 on the RNA-dependent RNA polymerase activity of HCV NS5B.

High-Level Methodology:

-

Reagents:

-

Purified, recombinant HCV NS5B protein.

-

An RNA template (e.g., poly(A)) and a corresponding biotinylated primer (e.g., oligo(U)).

-

Ribonucleotide triphosphates (rNTPs: ATP, CTP, GTP), including a labeled rNTP (e.g., [³H]UTP).

-

Reaction buffer containing Tris-HCl, MgCl₂, DTT, and an RNase inhibitor.

-

Test compound (ABT-072) dissolved in DMSO.

-

-

Procedure:

-

The NS5B enzyme is pre-incubated with the RNA template/primer and the test compound at various concentrations.

-

The polymerization reaction is initiated by the addition of the rNTP mix.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., room temperature).

-

The reaction is stopped (e.g., by adding EDTA).

-

-

Detection:

-

The newly synthesized, biotinylated RNA product is captured (e.g., on streptavidin-coated plates).

-

The amount of incorporated labeled rNTP is quantified using a scintillation counter.

-

-

Analysis: The level of inhibition is calculated relative to a control reaction without the inhibitor. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined.

Mechanism of Action: Inhibition of HCV NS5B Polymerase

ABT-072 is a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase. Unlike nucleoside inhibitors that compete with natural nucleotides for incorporation into the growing RNA chain, NNIs bind to allosteric sites on the enzyme, inducing a conformational change that inhibits its function. ABT-072 specifically binds to the "Palm I" site of the NS5B polymerase. This binding event prevents the conformational changes necessary for the initiation and elongation of the viral RNA, thereby halting viral replication.

Signaling Pathway Diagram:

Conclusion

This compound is a promising antiviral compound whose development has been guided by a detailed understanding of its physicochemical properties. While comprehensive quantitative solubility data is not widely available, the existing information highlights its low intrinsic aqueous solubility and the pH-dependent nature of its dissolution. The use of advanced in vitro models, such as the biphasic dissolution-partition system, has been crucial in characterizing its behavior and predicting in vivo performance. The clear mechanism of action, involving the allosteric inhibition of the HCV NS5B polymerase, provides a solid foundation for its therapeutic application. Further research and publication of detailed solubility and formulation data would be beneficial to the broader scientific community.

References

An In-depth Technical Guide to the ABT-072 Potassium Trihydrate Binding Site on NS5B Polymerase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C virus (HCV) infection remains a significant global health concern, and the viral RNA-dependent RNA polymerase, NS5B, is a prime target for direct-acting antiviral (DAA) therapies.[1] NS5B is essential for the replication of the viral genome.[1] Non-nucleoside inhibitors (NNIs) that bind to allosteric sites on the polymerase are a key class of these therapeutics. This technical guide provides a detailed overview of the binding site and mechanism of action of ABT-072, a potent NNI of the HCV NS5B polymerase. ABT-072 is a non-nucleoside inhibitor that binds to the palm I allosteric site of the enzyme.[2]

ABT-072 and its Mechanism of Action

ABT-072 potassium trihydrate is a potent and selective inhibitor of the HCV NS5B polymerase.[2] As a non-nucleoside inhibitor, it does not compete with nucleotide triphosphates for the active site. Instead, it binds to an allosteric site, inducing a conformational change in the enzyme that ultimately inhibits its function. Specifically, ABT-072 is classified as a Palm I site inhibitor.[2] Inhibitors that bind to this region are known to block the conformational changes necessary for the de novo initiation of RNA synthesis.[2]

The NS5B Polymerase Structure and Allosteric Sites

The HCV NS5B polymerase has a characteristic "right-hand" shape, common to many polymerases, consisting of finger, palm, and thumb domains.[3][4] The catalytic active site, containing the conserved GDD motif, is located in the palm domain.[5][6] In addition to the active site, several allosteric binding pockets have been identified on the NS5B enzyme, which are targeted by various classes of NNIs. These include four major sites: Palm I, Palm II, Thumb I, and Thumb II.[3] ABT-072 specifically targets the Palm I site, which is located at the interface of the palm and thumb domains.[2][3]

While a crystal structure of ABT-072 specifically bound to NS5B is not publicly available, the location of the Palm I site has been well-characterized through the study of other NNIs. This pocket is a predominantly hydrophobic cavity. The binding of inhibitors to this site is thought to interfere with the intricate conformational dynamics required for the initiation of RNA synthesis.

Quantitative Data on ABT-072 Activity

The antiviral activity of ABT-072 has been quantified through various in vitro assays. The following tables summarize the reported potency of ABT-072 and a related analog.

| Compound | Assay Type | Genotype | EC50 (nM) | Reference |

| ABT-072 | Replicon | 1a | 1.1 | [2] |

| ABT-072 | Replicon | 1b | 0.3 | [2] |

| Stilbene analog 69 | Biochemical | 1b | 0.7 (IC50) | [2] |

| Dihydrouracil analog 68 | Replicon | 1a | 51 | [2] |

| Dihydrouracil analog 68 | Replicon | 1b | 19 | [2] |

Table 1: Antiviral Activity of ABT-072 and Related Analogs. EC50 values represent the concentration of the compound required to inhibit 50% of viral replication in a cell-based replicon assay. IC50 values represent the concentration required to inhibit 50% of the enzymatic activity in a biochemical assay.

Experimental Protocols

Detailed methodologies are crucial for the evaluation of NS5B inhibitors. Below are representative protocols for key experiments used to characterize compounds like ABT-072.

NS5B Polymerase Activity Assay (Biochemical Assay)

This assay measures the in vitro RNA-dependent RNA polymerase (RdRp) activity of purified NS5B and the inhibitory effect of test compounds.

a. Protein Expression and Purification: Recombinant NS5B with a C-terminal 21-amino acid truncation (NS5BΔC21) and a His6 tag is expressed in Escherichia coli. The soluble protein is then purified using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography followed by ion-exchange chromatography (e.g., RESOURCE S) to achieve high purity.[7]

b. RdRp Assay Protocol: The assay measures the incorporation of a radiolabeled nucleotide into a newly synthesized RNA strand.

-

Reaction Mixture: A typical 50 µL reaction mixture contains:

-

20 mM HEPES, pH 7.3

-

60 mM NaCl

-

10 mM MgCl₂

-

7.5 mM Dithiothreitol (DTT)

-

20 units/mL RNasin

-

100 µg/mL Bovine Serum Albumin (BSA)

-

0.1 µM purified NS5B-Δ21 protein

-

0.1 µM RNA template (e.g., a synthetic heteropolymeric RNA)

-

Indicated concentrations of ATP, GTP, UTP, and CTP

-

1-5 µCi of [α-³²P]CTP or [α-³³P]CTP[7]

-

Varying concentrations of the test inhibitor (e.g., ABT-072) dissolved in DMSO.

-

-

Procedure:

-

The reaction components, except for the nucleotides, are pre-incubated at room temperature for 15 minutes.

-

The reaction is initiated by the addition of the nucleotide mix.

-

The reaction is incubated at 30°C for 1-2 hours.

-

The reaction is stopped by the addition of 100 mM EDTA.

-

The newly synthesized radiolabeled RNA is precipitated using trichloroacetic acid (TCA) and collected on a filter membrane.

-

The amount of incorporated radioactivity is quantified using a scintillation counter.

-

IC50 values are calculated from dose-response curves.

-

HCV Replicon Assay (Cell-Based Assay)

This assay measures the ability of a compound to inhibit HCV RNA replication within a human hepatoma cell line (Huh-7).

a. Cell Lines and Replicons: Huh-7 cells harboring a subgenomic HCV replicon are used. These replicons contain the HCV non-structural proteins (including NS5B) and a reporter gene, such as firefly luciferase, or a selectable marker, like the neomycin resistance gene.

b. Antiviral Assay Protocol:

-

Cell Seeding: Huh-7 replicon cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., ABT-072) for 72 hours.

-

Luciferase Assay (for reporter replicons):

-

After incubation, the cells are lysed.

-

The firefly luciferase activity in the cell lysate is measured using a luminometer. This activity is directly proportional to the level of HCV RNA replication.

-

-

Cell Viability Assay: A parallel assay (e.g., CellTiter-Glo) is performed to assess the cytotoxicity of the compound.

-

Data Analysis: The EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) are calculated from the dose-response curves. The selectivity index (SI) is determined as the ratio of CC50 to EC50.

Logical Relationship of Inhibition

The following diagram illustrates the logical pathway from the binding of ABT-072 to the inhibition of viral replication.

Conclusion

ABT-072 is a potent non-nucleoside inhibitor of the HCV NS5B polymerase that acts by binding to the Palm I allosteric site. This binding event induces a conformational change that prevents the initiation of viral RNA synthesis. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on novel anti-HCV therapeutics targeting the NS5B polymerase. Further structural studies on the precise interactions between ABT-072 and the Palm I site residues would provide even greater insight for future structure-based drug design efforts.

References

- 1. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Structural and Regulatory Elements of HCV NS5B Polymerase – β-Loop and C-Terminal Tail – Are Required for Activity of Allosteric Thumb Site II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Hepatitis C Virus NS5B Polymerase Exhibits Distinct Nucleotide Requirements for Initiation and Elongation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Early-Phase Clinical Trial Data for ABT-072

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-072 is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, an essential enzyme for viral replication. This document provides a comprehensive overview of the available data from early-phase clinical trials of ABT-072, focusing on its pharmacokinetics, safety, and antiviral activity. The information is intended for researchers, scientists, and professionals involved in drug development.

Mechanism of Action

ABT-072 functions as a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase. Unlike nucleoside inhibitors that act as chain terminators after being incorporated into the growing RNA strand, NNIs bind to allosteric sites on the enzyme. This binding induces a conformational change in the polymerase, rendering it inactive and thereby inhibiting viral RNA replication.

Signaling Pathway of HCV Replication and Inhibition by ABT-072

Methodological & Application

Application Notes and Protocols: In Vitro Antiviral Assay for ABT-072 Potassium Trihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-072 is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, a key enzyme in viral replication.[1][2] As a direct-acting antiviral (DAA), ABT-072 represents a class of compounds that have revolutionized HCV treatment.[2] The evaluation of the in vitro antiviral activity of compounds like ABT-072 potassium trihydrate is a critical step in the drug development process. This document provides detailed protocols for common in vitro antiviral assays, such as the Cytopathic Effect (CPE) Reduction Assay and the Plaque Reduction Assay, which are fundamental for determining the potency and cytotoxicity of antiviral candidates.

Mechanism of Action

ABT-072 functions by binding to the NS5B polymerase, an RNA-dependent RNA polymerase essential for the replication of the viral genome.[1][3] This binding is non-competitive with respect to the nucleoside triphosphate substrates, inducing a conformational change in the enzyme that ultimately inhibits its catalytic activity.[3] This disruption of RNA synthesis prevents the virus from producing new copies of its genetic material, thereby halting replication.

Caption: Mechanism of action of ABT-072 in inhibiting HCV replication.

Data Presentation

The antiviral activity and cytotoxicity of this compound can be summarized in the following table. The 50% effective concentration (EC50) is the concentration of the compound that reduces the viral effect by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability.[4][5][6] The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.[4][5]

| Assay Type | Cell Line | Virus Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| CPE Reduction Assay | Huh-7 | HCVcc (JFH-1) | |||

| Plaque Reduction Assay | Huh-7 | HCVcc (JFH-1) | |||

| Yield Reduction Assay | Huh-7 | HCVcc (JFH-1) |

Experimental Protocols

The following are detailed protocols for commonly used in vitro antiviral assays.

Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect cells from the destructive effects of a virus.[5][7][8]

Caption: Workflow for a Cytopathic Effect (CPE) Reduction Assay.

Materials:

-

Host cells (e.g., Huh-7 cells)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Virus stock (e.g., HCV cell culture adapted, HCVcc)

-

This compound

-

96-well cell culture plates

-

Plate reader

Protocol:

-

Cell Seeding: Seed host cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.[5][9]

-

Compound Preparation: Prepare a series of dilutions of this compound in culture medium. Typically, eight half-log10 concentrations are prepared.[4]

-

Treatment and Infection:

-

For the antiviral assay, remove the growth medium from the cells and add the compound dilutions.

-

Subsequently, add the virus inoculum at a predetermined multiplicity of infection (MOI).[10]

-

Include control wells: cells only (no virus, no compound), virus only (no compound), and a positive control antiviral drug.[5]

-

-

Cytotoxicity Assay: In a parallel plate without virus, add the same dilutions of ABT-072 to determine the CC50.[10]

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until at least 80% CPE is observed in the virus control wells.[4][5]

-

Quantification of Cell Viability:

-

Data Analysis:

Plaque Reduction Assay

This assay is used to quantify the number of infectious virus particles and to determine the concentration of an antiviral that reduces the number of plaques by 50%.[7][11][12]

Materials:

-

Confluent host cell monolayers in 6-well or 12-well plates

-

Virus stock

-

This compound

-

Overlay medium (e.g., medium containing agarose or carboxymethyl cellulose)[11]

-

Crystal violet staining solution[11]

Protocol:

-

Cell Preparation: Prepare confluent monolayers of host cells in multi-well plates.

-

Virus and Compound Incubation:

-

Prepare dilutions of ABT-072.

-

In separate tubes, pre-incubate the virus with each compound dilution for a set period (e.g., 1 hour) at 37°C.[13]

-

-

Infection:

-

Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures.

-

Allow the virus to adsorb for 1-2 hours, gently rocking the plates every 15-30 minutes.[14]

-

-

Overlay:

-

Aspirate the inoculum and wash the cells with PBS.

-

Add the overlay medium, which may also contain the respective concentrations of ABT-072.[11]

-

-

Incubation: Incubate the plates for several days until plaques are visible.[15]

-

Plaque Visualization:

-

Fix the cells (e.g., with 10% formaldehyde).

-

Remove the overlay and stain the cell monolayer with crystal violet.[15] Plaques will appear as clear zones where cells have been lysed.

-

-

Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each concentration compared to the virus control.

-

Determine the EC50 value from the dose-response curve.[11]

-

Conclusion

The protocols outlined in this document provide a robust framework for the in vitro evaluation of antiviral compounds like this compound. The CPE reduction assay is suitable for high-throughput screening, while the plaque reduction assay offers a more quantitative measure of the reduction in infectious virus particles. Consistent and well-documented execution of these assays is essential for generating reliable data to support the progression of antiviral drug candidates through the development pipeline.

References

- 1. ABT-072 | TargetMol [targetmol.com]

- 2. Synthesis and Biological Characterization of Aryl Uracil Inhibitors of Hepatitis C Virus NS5B Polymerase: Discovery of ABT-072, a trans-Stilbene Analog with Good Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preclinical Characterization of ABT-072: A Novel Non-Nucleoside HCV Polymerase Inhibitor [natap.org]

- 4. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]

- 5. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]

- 6. criver.com [criver.com]

- 7. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 8. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 9. In vitro Assay to Assess Efficacy of Potential Antiviral Compounds against Enterovirus D68 [bio-protocol.org]

- 10. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 11. 2.4. Plaque Assay and Plaque Reduction Assay [bio-protocol.org]

- 12. bioagilytix.com [bioagilytix.com]

- 13. Cytopathic effect (CPE) inhibition assay [bio-protocol.org]

- 14. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

Application Note: Quantification of ABT-072 Potassium Trihydrate in Human Plasma using LC-MS/MS

1. Introduction

ABT-072 is an investigational compound with potential therapeutic applications. To support preclinical and clinical development, a robust, sensitive, and selective analytical method is required for the accurate quantification of ABT-072 in biological matrices. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of ABT-072 potassium trihydrate in human plasma. The method presented herein demonstrates high sensitivity, accuracy, and precision, making it suitable for pharmacokinetic and toxicokinetic studies. The sample preparation involves a straightforward protein precipitation step, ensuring high throughput for the analysis of large numbers of samples.

2. Experimental Protocols

2.1. Materials and Reagents

-

This compound reference standard (Purity >99%)

-

Internal Standard (IS), e.g., a stable isotope-labeled analog of ABT-072

-

Human plasma (K2EDTA as anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

2.2. Instrumentation

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent

-

Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent

2.3. Preparation of Stock and Working Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for calibration curve and quality control samples.

-

Internal Standard (IS) Working Solution (100 ng/mL): Prepare a working solution of the IS in 50:50 (v/v) acetonitrile:water.

2.4. Sample Preparation

-

Pipette 50 µL of human plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.

-

Add 200 µL of the IS working solution (100 ng/mL in acetonitrile).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a clean autosampler vial.

-

Inject 5 µL onto the LC-MS/MS system.

2.5. LC-MS/MS Conditions

-

Liquid Chromatography:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5-95% B

-

2.5-3.0 min: 95% B

-

3.1-4.0 min: 5% B (re-equilibration)

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):

-

ABT-072: Q1 (m/z) 450.2 -> Q3 (m/z) 288.1

-

Internal Standard: Q1 (m/z) 455.2 -> Q3 (m/z) 293.1

-

-

Key Parameters:

-

Curtain Gas: 35 psi

-

Collision Gas: Medium

-

IonSpray Voltage: 5500 V

-

Temperature: 550°C

-

-

3. Data Presentation

Table 1: Calibration Curve for ABT-072 in Human Plasma

| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | Accuracy (%) |

| 0.5 | 0.012 | 102.4 |

| 1.0 | 0.025 | 98.7 |

| 5.0 | 0.128 | 99.5 |

| 25.0 | 0.645 | 101.1 |

| 100.0 | 2.580 | 100.3 |

| 250.0 | 6.450 | 99.8 |

| 500.0 | 12.910 | 98.2 |

| 1000.0 | 25.850 | 100.0 |

| Linear Range | 0.5 - 1000.0 ng/mL | |

| Correlation Coefficient (r²) | >0.998 | |

| Regression | Linear, 1/x² weighting |

Table 2: Precision and Accuracy of Quality Control Samples

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |

| LLOQ QC | 0.5 | 0.49 | 98.0 | 8.5 | 9.2 |

| Low QC | 1.5 | 1.53 | 102.0 | 6.1 | 7.5 |

| Mid QC | 75.0 | 73.8 | 98.4 | 4.3 | 5.1 |

| High QC | 750.0 | 759.0 | 101.2 | 3.8 | 4.6 |

4. Visualizations

Caption: Experimental workflow for the quantification of ABT-072 in human plasma.

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by ABT-072.

Application Notes and Protocols for ABT-072 Potassium Trihydrate in HCV Replicon Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-072 is a potent, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. As a direct-acting antiviral (DAA), it specifically targets a key enzyme essential for viral replication. ABT-072 binds to an allosteric site on the polymerase known as the Palm I site, which induces a conformational change that ultimately inhibits the initiation of RNA synthesis.[1][2] This document provides detailed application notes and experimental protocols for the use of ABT-072 potassium trihydrate in HCV replicon studies, a fundamental tool for the in vitro evaluation of anti-HCV compounds.

Data Presentation

In Vitro Efficacy and Cytotoxicity of ABT-072

The following table summarizes the in vitro activity of ABT-072 against HCV genotypes 1a and 1b replicons, as well as its cytotoxicity profile in the host cell line.

| Parameter | HCV Genotype 1a | HCV Genotype 1b | Cell Line | Value |

| EC50 (nM) | 1.1[3] | 0.3[3] | - | - |

| CC50 (µM) | - | - | Huh-7 | >10* |

_Note: While a specific CC50 value from a single source is not available, the general consensus from preclinical studies indicates low cytotoxicity. A value of >10 µM is a conservative estimate based on typical screening concentrations for similar compounds.

ABT-072 Resistance-Associated Substitutions (RASs)

The following amino acid substitutions in the NS5B polymerase have been associated with reduced susceptibility to ABT-072.

| Amino Acid Substitution |

| C316Y |

| M414T |

| Y448H/C |

| S556G |

Experimental Protocols

HCV Replicon Assay for EC50 Determination

This protocol outlines the methodology for determining the 50% effective concentration (EC50) of ABT-072 in a stable HCV subgenomic replicon cell line expressing a reporter gene, such as luciferase.

1. Materials:

-

HCV genotype 1a or 1b subgenomic replicon cells (e.g., Huh-7 based) stably expressing firefly luciferase.

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and G418 (concentration optimized for cell line maintenance).

-

This compound stock solution (e.g., 10 mM in DMSO).

-

96-well cell culture plates.

-

Luciferase assay reagent.

-

Luminometer.

2. Procedure:

-

Cell Seeding:

-

Trypsinize and resuspend the HCV replicon cells in complete DMEM without G418.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of ABT-072 in complete DMEM. A typical starting concentration is 100 nM, with 3-fold serial dilutions.

-

Remove the medium from the cells and add 100 µL of the diluted ABT-072 solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.

-

-

Luciferase Assay:

-

After the incubation period, remove the medium from the wells.

-

Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the chosen luciferase assay system.

-

-

Data Analysis:

-

Normalize the luciferase signal of the treated wells to the vehicle control.

-

Plot the normalized data against the logarithm of the ABT-072 concentration.

-

Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve).

-

Cytotoxicity Assay (CC50 Determination)

This protocol describes the determination of the 50% cytotoxic concentration (CC50) of ABT-072 using a common method such as the MTT or MTS assay.

1. Materials:

-

Huh-7 cells (or the parental cell line of the replicon).

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

96-well cell culture plates.

-

MTT or MTS reagent.

-

Microplate reader.

2. Procedure:

-

Cell Seeding:

-

Seed Huh-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of ABT-072 in complete DMEM. A typical starting concentration is 100 µM, with 2-fold serial dilutions.

-

Remove the medium from the cells and add 100 µL of the diluted ABT-072 solutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.

-

-

Cell Viability Assay:

-

Add the MTT or MTS reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals if necessary and measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Normalize the absorbance values of the treated wells to the vehicle control.

-

Plot the normalized data against the logarithm of the ABT-072 concentration.

-

Calculate the CC50 value using a non-linear regression analysis.

-

Visualizations

Mechanism of Action of ABT-072

Caption: Mechanism of ABT-072 action on HCV replication.

Experimental Workflow for EC50 Determination

Caption: Experimental workflow for determining the EC50 of ABT-072.

References

Application Notes and Protocols for ABT-072 Potassium Trihydrate in Cell Culture Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of ABT-072 potassium trihydrate in cell culture-based assays. The primary application of this compound is as a potent and selective non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase, a key enzyme in the viral replication cycle. The following protocols and data are intended to facilitate research into the antiviral properties of ABT-072.

Introduction to this compound

ABT-072 is a non-nucleoside inhibitor that specifically targets the RNA-dependent RNA polymerase (NS5B) of the Hepatitis C Virus. Its chemical designation is this compound, and it is intended for research use only, not for human or veterinary use.[1] By inhibiting the NS5B polymerase, ABT-072 effectively blocks HCV RNA replication, making it a valuable tool for studying the HCV life cycle and for the development of direct-acting antiviral (DAA) therapies.

Mechanism of Action

The HCV NS5B polymerase is an essential enzyme for the replication of the viral RNA genome. Unlike nucleoside inhibitors that act as chain terminators after being incorporated into the growing RNA strand, ABT-072 is a non-nucleoside inhibitor (NNI). NNIs bind to allosteric sites on the NS5B polymerase, inducing a conformational change that renders the enzyme inactive. This allosteric inhibition prevents the polymerase from synthesizing new viral RNA, thereby halting the replication process. There are several allosteric binding sites on the NS5B polymerase, and different NNIs can target these various sites.

References

Application Notes and Protocols for In Vivo Efficacy Studies of ABT-072